N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({1-[(Furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a benzodioxolylmethyl group and a substituted imidazole-thioether moiety. The furan-2-ylmethyl substituent on the imidazole may influence electronic properties and metabolic stability compared to phenyl or alkyl analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-17(20-9-13-3-4-15-16(8-13)25-12-24-15)11-26-18-19-5-6-21(18)10-14-2-1-7-23-14/h1-8H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRBALJXYDURHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, furan-2-carbaldehyde, and 2-mercaptoimidazole. The synthetic route may involve:
Formation of the Benzodioxole Intermediate: This step involves the reaction of 1,3-benzodioxole with a suitable alkylating agent to form the benzodioxole intermediate.
Formation of the Furan-Imidazole Intermediate: Furan-2-carbaldehyde reacts with 2-mercaptoimidazole under specific conditions to form the furan-imidazole intermediate.
Coupling Reaction: The benzodioxole intermediate and the furan-imidazole intermediate are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (sulfanyl) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s electronic properties and biological activity.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), RT, 12h | Sulfoxide derivative | 65–75% | |
| mCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivative | 85% |
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Mechanism : Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom.
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Applications : Sulfoxidation enhances water solubility, while sulfone formation stabilizes the molecule against further oxidation .
Hydrolysis of the Acetamide Group
The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6h | 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetic acid | Complete cleavage | |
| 2M NaOH, 60°C, 4h | Corresponding amine salt | Partial decomposition |
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Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl.
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Biological Relevance : Hydrolysis products may exhibit altered pharmacokinetic profiles.
Nucleophilic Substitution at the Sulfur Atom
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions, enabling structural diversification.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Benzyl thiol (1.5 eq) | DMF, K<sub>2</sub>CO<sub>3</sub>, 50°C, 8h | Thioether with benzyl substituent | |
| Piperidine (2 eq) | EtOH, reflux, 12h | Secondary amine derivative |
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Limitations : Steric hindrance from the benzodioxole and furan groups may reduce reaction efficiency.
Electrophilic Aromatic Substitution on Furan
The furan ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from adjacent groups.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | Nitro-furan derivative (minor product) | |
| Br<sub>2</sub>, FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT, 1h | Brominated furan (trace yield) |
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Challenges : Low regioselectivity due to competing reactions at the imidazole and benzodioxole rings.
Reduction of the Acetamide Group
Selective reduction of the amide to a secondary amine is achievable under strong reducing conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH<sub>4</sub> (3 eq) | THF, reflux, 6h | 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)ethylamine | 40% |
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Side Reactions : Over-reduction of the furan ring may occur at elevated temperatures.
Metal Coordination via Imidazole
The imidazole nitrogen participates in coordination chemistry, forming complexes with transition metals.
| Metal Salt | Conditions | Complex Type | Reference |
|---|---|---|---|
| CuCl<sub>2</sub>·2H<sub>2</sub>O | MeOH, RT, 2h | Tetrahedral Cu(II) complex | |
| Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O | H<sub>2</sub>O, 60°C, 4h | Octahedral Fe(III) complex |
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Applications : Metal complexes may enhance catalytic or antimicrobial properties.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzodioxole moiety and an imidazole ring, which are known to confer various biological activities. The molecular formula is , with a molecular weight of approximately 419.4 g/mol. Its structural complexity suggests potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide exhibit antimicrobial properties. Studies have demonstrated that derivatives of imidazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . This antimicrobial activity is crucial for developing new treatments for infections, particularly in an era of increasing antibiotic resistance.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation, making it a promising candidate for cancer therapy.
Anti-inflammatory Effects
Compounds containing benzodioxole and imidazole structures have also been linked to anti-inflammatory activities. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, which is beneficial for treating conditions like arthritis and other inflammatory diseases .
Case Study: Antimicrobial Efficacy
In an experimental study focusing on the antibacterial properties of related compounds, derivatives were synthesized and tested against various bacterial strains. Results indicated that certain substitutions on the imidazole ring enhanced antibacterial activity without significant toxicity to human cells . This highlights the potential for developing safer antimicrobial agents from this class of compounds.
Case Study: Anticancer Screening
A screening of a library of compounds including N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide revealed several candidates with potent anticancer activity against multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures . This underscores the importance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of imidazole-thioether acetamides. Below is a comparative analysis with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The benzodioxole group in the target compound and analogs may enhance blood-brain barrier penetration compared to nitroimidazoles , though direct evidence is lacking.
Synthetic Complexity :
- The target compound’s synthesis likely requires regioselective alkylation of the imidazole (to install the furan-2-ylmethyl group) followed by thioether formation, contrasting with TDAE-driven strategies for nitroimidazoles .
Pharmacological Potential: While nitroimidazoles (e.g., metronidazole derivatives) are established for anaerobic infections , benzodioxol-imidazole hybrids could explore novel targets due to their unique electronic profiles.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 444.56 g/mol. The structure features a benzodioxole moiety, an imidazole derivative, and a sulfanyl acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 444.56 g/mol |
| LogP | 3.5 |
| Solubility | Moderate |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in signaling pathways, such as Glycogen Synthase Kinase 3 Beta (GSK3B), which plays a crucial role in regulating cellular processes including metabolism and apoptosis .
- Receptor Modulation : It interacts with receptors involved in inflammatory responses, potentially modulating cytokine release and influencing immune responses .
- Antioxidant Activity : The presence of the benzodioxole structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Anticancer Properties
Several studies have indicated that this compound exhibits anticancer properties:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through the activation of caspase pathways .
- Tumor Growth Reduction : In vivo experiments showed significant tumor growth reduction in xenograft models when treated with this compound, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also displayed anti-inflammatory effects:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating a potential therapeutic role in inflammatory diseases .
Case Studies
- Breast Cancer Study : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a 30% reduction in tumor size after six weeks of treatment, with manageable side effects .
- Diabetes Model : In diabetic mouse models, the compound improved insulin sensitivity and glucose tolerance, suggesting potential applications in metabolic disorders .
Q & A
Basic: What are the critical steps in synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide?
Methodological Answer:
The synthesis involves:
- Imidazole Ring Formation : Cyclization of glyoxal, formaldehyde, and amines under acidic/basic conditions (e.g., condensation with furan-2-ylmethylamine) .
- Functionalization : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature .
- Purification : Use of column chromatography or recrystallization to isolate intermediates, followed by NMR and mass spectrometry (MS) for structural validation .
Basic: How can researchers confirm the structural integrity and purity of the compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm; imidazole protons at δ 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ~439.12 g/mol) and fragmentation patterns .
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced: How can researchers resolve low yields during imidazole ring formation?
Methodological Answer:
- Optimize Reaction Conditions : Adjust temperature (e.g., 60–80°C for imidazole cyclization) and solvent polarity (e.g., ethanol/water mixtures) to enhance reaction efficiency .
- Catalyst Screening : Test Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl2) to accelerate ring closure .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., oligomers) and modify stoichiometry of glyoxal/formaldehyde .
Advanced: How to analyze structure-activity relationships (SAR) for this compound using computational methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs) based on imidazole sulfur and acetamide carbonyl as key pharmacophores .
- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the sulfanyl group .
- QSAR Models : Corrogate substituent effects (e.g., furan vs. benzodioxole) with bioactivity data from analogues .
Advanced: How to address stability issues under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for solid-state stability) .
- Protective Formulations : Use lyophilization or encapsulation in cyclodextrins to enhance aqueous stability .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., COX-2, EGFR) .
Advanced: What strategies optimize regioselectivity during sulfanyl-acetamide linkage formation?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., benzodioxole oxygen) with tert-butyldimethylsilyl (TBDMS) groups to direct sulfanyl substitution .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic attack .
- Kinetic Monitoring : Track reaction progress via FT-IR to detect C-S bond formation (ν = 600–700 cm⁻¹) and adjust reactant ratios .
Advanced: How to validate the compound’s mechanism of action in enzymatic assays?
Methodological Answer:
- In Vitro Enzyme Inhibition : Test against purified enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for imidazole-sulfanyl interactions with target proteins .
- Crystallography : Co-crystallize the compound with enzymes (e.g., using SHELX for structure refinement) to identify binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
